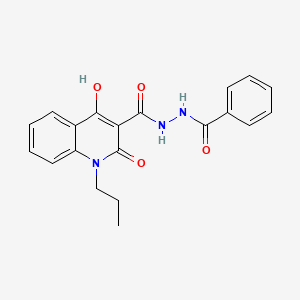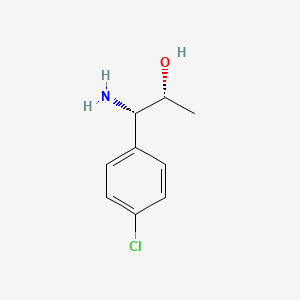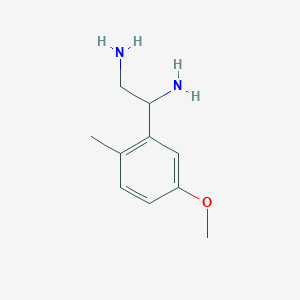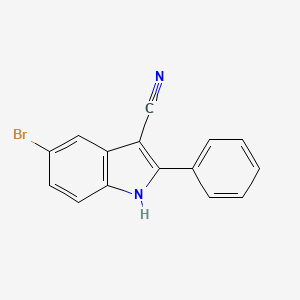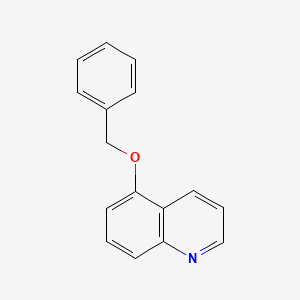![molecular formula C10H7N3O2 B13028148 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid CAS No. 64096-92-0](/img/structure/B13028148.png)
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid typically involves the intramolecular Ullmann arylation of 4-substituted 1-(o-aminophenyl)pyrazole . This reaction is carried out under specific conditions to ensure the formation of the desired fused ring system. Additionally, functional group modifications can be performed to obtain various derivatives of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Nitration and bromination reactions can be performed on this compound to introduce nitro and bromo groups, respectively.
Alkylation: Alkyl groups can be introduced to the compound through alkylation reactions.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.
Bromination: Bromine or N-bromosuccinimide (NBS) are commonly used reagents.
Alkylation: Alkyl halides are used in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include nitro, bromo, and alkyl derivatives of this compound, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioimaging agent.
Mecanismo De Acción
The mechanism of action of 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and are used in optical applications due to their tunable photophysical properties.
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives are known for their broad range of biological activities, including antifungal and antibacterial properties.
Uniqueness
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid is unique due to its specific fused ring structure, which combines the properties of both pyrazole and benzimidazole. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64096-92-0 |
|---|---|
Fórmula molecular |
C10H7N3O2 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
1H-pyrazolo[1,5-a]benzimidazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)6-5-11-13-8-4-2-1-3-7(8)12-9(6)13/h1-5,11H,(H,14,15) |
Clave InChI |
XHHSMODCDMXJOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2NC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


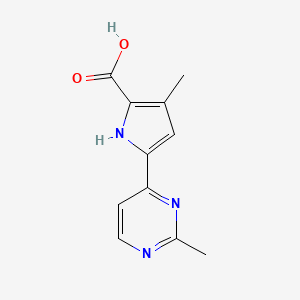


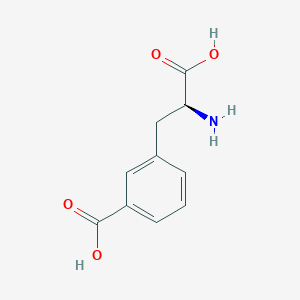
![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)

![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)


